Cas no 1284930-38-6 (1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylicacid)
![1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylicacid structure](https://ja.kuujia.com/scimg/cas/1284930-38-6x500.png)
1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylicacid 化学的及び物理的性質
名前と識別子
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- 1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylicacid
- 1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid
- 1-(6,7-Dihydro-5H-cyclopentapyrimidin-4-yl)-piperidine-4-carboxylic acid
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- インチ: 1S/C13H17N3O2/c17-13(18)9-4-6-16(7-5-9)12-10-2-1-3-11(10)14-8-15-12/h8-9H,1-7H2,(H,17,18)
- InChIKey: KRBWNDVYLPIBGY-UHFFFAOYSA-N
- SMILES: OC(C1CCN(C2C3=C(CCC3)N=CN=2)CC1)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 315
- XLogP3: 1.4
- トポロジー分子極性表面積: 66.3
1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylicacid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD609526-1g |
1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid |
1284930-38-6 | 97% | 1g |
¥2884.0 | 2023-04-03 | |
Chemenu | CM492598-1g |
1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylicacid |
1284930-38-6 | 97% | 1g |
$416 | 2024-08-02 |
1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylicacid 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylicacidに関する追加情報
Introduction to 1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid (CAS No. 1284930-38-6)
1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1284930-38-6, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule has garnered attention due to its structural features and potential applications in medicinal chemistry. The presence of a piperidine ring fused with a cyclopentapyrimidine core makes it a structurally intriguing entity, often explored for its pharmacological properties.
The cyclopenta[d]pyrimidin scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with biological targets in a manner that can lead to the development of novel therapeutic agents. This particular derivative, featuring a piperidine moiety, has been investigated for its potential role in modulating various biological pathways. The carboxylic acid functionality at the 4-position of the piperidine ring further enhances its utility as a synthetic intermediate, allowing for further derivatization and functionalization to explore new pharmacophores.
In recent years, there has been a surge in research focused on developing small molecules that can interact with complex biological systems. The 1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid structure has been employed in several studies aimed at identifying compounds with therapeutic potential. One notable area of investigation has been its interaction with enzymes and receptors involved in cancer progression. Studies have suggested that this compound may exhibit inhibitory effects on certain kinases and other enzymes implicated in tumor growth and survival.
Moreover, the piperidine-pyrimidine hybrid core has shown promise in the development of antiviral agents. The unique conformational flexibility provided by the piperidine ring allows for optimal binding to viral proteases and polymerases, making it a viable candidate for drug design against RNA viruses. Preliminary computational studies have indicated that this compound can adopt multiple binding modes within active sites of target enzymes, suggesting high binding affinity and specificity.
The synthesis of 1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid involves multi-step organic transformations, typically starting from commercially available precursors. The construction of the cyclopentapyrimidine ring requires careful selection of reagents and conditions to ensure high yield and purity. Techniques such as cyclization reactions, nucleophilic substitutions, and functional group transformations are commonly employed in its synthesis. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating further exploration of its biological activities.
Recent advancements in crystallographic techniques have provided valuable insights into the binding interactions of this compound with biological targets. High-resolution structures have revealed that the carboxylic acid group and the piperidine nitrogen play crucial roles in stabilizing interactions with protein receptors. These structural insights have guided medicinal chemists in designing analogs with improved potency and selectivity. Additionally, computational modeling has been instrumental in predicting binding affinities and optimizing lead compounds derived from this scaffold.
The pharmacokinetic properties of 1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid are also under investigation to assess its suitability for therapeutic use. Studies have focused on evaluating its solubility, metabolic stability, and distribution within biological systems. Modifications to the molecular structure have been explored to enhance bioavailability and reduce potential side effects. For instance, introducing hydrophilic or lipophilic substituents can influence absorption, distribution, metabolism, and excretion (ADME) profiles.
In conclusion, 1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid represents a promising candidate for further development in pharmaceutical research. Its unique structural features and demonstrated biological activity make it an attractive scaffold for designing novel therapeutic agents. Continued investigation into its mechanisms of action and optimization of its pharmacokinetic properties will be essential for translating these findings into clinical applications.
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